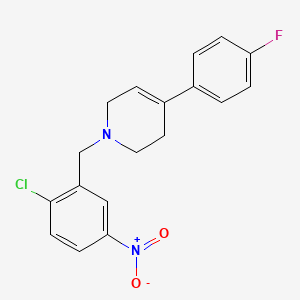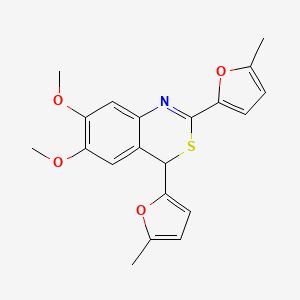
1-(2-chloro-5-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-5-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been of interest to researchers due to its unique chemical structure and potential biological effects. In
作用機序
The mechanism of action of 1-(2-chloro-5-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine is not fully understood. However, it has been shown to act as a dopamine receptor agonist and a monoamine oxidase inhibitor. These effects may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-chloro-5-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has a variety of biochemical and physiological effects. This compound has been shown to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects in neurological disorders. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential anti-cancer effects.
実験室実験の利点と制限
One advantage of using 1-(2-chloro-5-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine in lab experiments is its unique chemical structure, which allows for the study of specific proteins and pathways in the body. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(2-chloro-5-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine. One direction is the further study of its potential therapeutic effects in neurological disorders and cancer. Another direction is the development of new synthetic methods to improve yield and purity. Additionally, the use of this compound as a tool for studying specific proteins and pathways in the body may lead to new discoveries in the field of biochemistry and pharmacology.
Conclusion:
In conclusion, 1-(2-chloro-5-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have potential as a therapeutic agent for neurological disorders and cancer, as well as a tool for studying specific proteins and pathways in the body. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of 1-(2-chloro-5-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine involves a multi-step process that starts with the reaction of 2-chloro-5-nitrobenzaldehyde and 4-fluoroacetophenone in the presence of a base. The resulting product is then reacted with ammonium acetate and acetic anhydride to form the final compound. The synthesis of this compound has been optimized by researchers to improve yield and purity.
科学的研究の応用
1-(2-chloro-5-nitrobenzyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine has been studied for its potential applications in scientific research. This compound has been shown to have potential as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential as an anti-cancer agent. Additionally, this compound has been used as a tool for studying the function of certain proteins in the body.
特性
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-18-6-5-17(22(23)24)11-15(18)12-21-9-7-14(8-10-21)13-1-3-16(20)4-2-13/h1-7,11H,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFOLZLDFMJZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5116687.png)
![N,N-diethyl-1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5116697.png)
![5-{5-[(benzyloxy)methyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5116705.png)
![(5-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5116708.png)

![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B5116716.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5116724.png)
![3-{[(3R*,4R*)-4-(1-azepanyl)-3-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5116727.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5116728.png)

![N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B5116737.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5116750.png)

![[2-ethyl-4-(2-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5116774.png)